2-Aminopropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

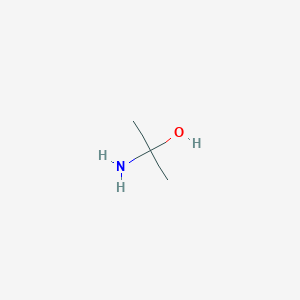

2-Aminopropan-2-ol is a useful research compound. Its molecular formula is C3H9NO and its molecular weight is 75.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Potential Drug Development

2-Aminopropan-2-ol derivatives are being investigated for their potential as therapeutic agents. A notable example is the compound (RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol, referred to as (RS)-9 or 2F109. This compound has shown promise as a cardiovascular drug due to its high α1- and β1-adrenolytic activities, making it a candidate for treating hypertension and arrhythmias. The pharmacokinetics of (RS)-9 indicate moderate oral bioavailability and significant first-pass metabolism, which are critical considerations in drug design .

Antimicrobial Activity

Research has indicated that 2-amino alcohols, including 2-amino-2-propanol, can be utilized by certain microorganisms as carbon and nitrogen sources. For instance, Pseudomonas species have demonstrated the ability to metabolize 2-amino-2-propanol, producing aminoacetone as an intermediate. This metabolic pathway highlights the potential use of 2-amino alcohols in bioremediation and microbial synthesis .

Catalysis

Reductive Amination Processes

In catalysis, 2-amino-2-propanol serves as a substrate for reductive amination reactions. Recent studies have shown that carbon-supported Ru-Ni catalysts can efficiently convert hydroxyacetone into 2-amino-2-propanol. This process is significant for producing amines and amino alcohols, which are valuable in pharmaceuticals and fine chemicals .

Microbial Metabolism

Metabolic Pathways in Bacteria

The metabolism of 2-amino-2-propanol by bacteria such as Pseudomonas sp. has been extensively studied. These organisms can utilize 2-amino-2-propanol under specific conditions, leading to the accumulation of aminoacetone. The metabolic efficiency varies with pH and substrate concentration, indicating that environmental factors significantly influence microbial utilization of this compound .

Enzyme Activity Studies

Studies have shown that the enzyme systems involved in the metabolism of 2-amino alcohols exhibit substrate specificity. For example, Erwinia species have been observed to produce volatile aldehydes from 1-aminopropan-2-ol, suggesting potential applications in flavor and fragrance industries through bioconversion processes .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential cardiovascular agents with adrenolytic activity |

| Antimicrobial Activity | Utilized by Pseudomonas for growth; produces aminoacetone | |

| Catalysis | Reductive Amination | Conversion of hydroxyacetone into 2-amino-2-propanol using Ru-Ni catalysts |

| Microbial Metabolism | Metabolic Pathways | Utilization by bacteria under varying conditions |

| Enzyme Activity Studies | Production of volatile aldehydes from amino alcohols |

Case Studies

- Cardiovascular Drug Development : The synthesis and characterization of (RS)-9 demonstrate its potential as a multifunctional drug with both β-blocking properties and antiarrhythmic effects. The identification of its metabolites aids in understanding its pharmacodynamics and bioavailability .

- Microbial Utilization : Research involving Pseudomonas sp. illustrates how environmental conditions affect the metabolism of 2-amino-2-propanol. This study provides insights into biotechnological applications for waste management and bioremediation .

- Catalytic Applications : The development of Ru-Ni catalysts for the reductive amination process showcases the industrial relevance of 2-amino-2-propanol in synthesizing valuable chemical intermediates .

特性

CAS番号 |

14008-30-1 |

|---|---|

分子式 |

C3H9NO |

分子量 |

75.11 g/mol |

IUPAC名 |

2-aminopropan-2-ol |

InChI |

InChI=1S/C3H9NO/c1-3(2,4)5/h5H,4H2,1-2H3 |

InChIキー |

QZXIXSZVEYUCGM-UHFFFAOYSA-N |

SMILES |

CC(C)(N)O |

正規SMILES |

CC(C)(N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。